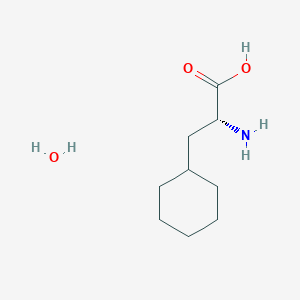
3-(Propan-2-yl)azetidine hydrochloride
Overview
Description
3-(Propan-2-yl)azetidine hydrochloride, also known as isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Propan-2-yl)azetidine hydrochloride is 1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
It has a molecular weight of 135.64 . The compound’s storage temperature is 4 degrees Celsius .
Scientific Research Applications
Pharmacology: Neuroprotective Agent
3-(Propan-2-yl)azetidine hydrochloride has been studied for its neuroprotective effects, particularly in the context of brain ischemia/reperfusion injury . This compound may help in reducing neurological deficits and brain edema, as well as suppressing apoptosis induced by ischemia. It also appears to modulate inflammation and oxidative stress, which are critical factors in stroke and other neurodegenerative conditions.
Organic Synthesis: Building Block
In organic chemistry, azetidines like 3-(Propan-2-yl)azetidine hydrochloride are valued for their ring strain, which makes them reactive intermediates for various synthetic applications . They can be used to synthesize more complex molecules, serving as a scaffold for the development of pharmaceuticals and other bioactive compounds.
Medicinal Chemistry: Drug Design
The unique structure of azetidines, including 3-(Propan-2-yl)azetidine hydrochloride, makes them a significant motif in drug design . Their incorporation into drug molecules can enhance the pharmacokinetic properties and improve the efficacy of the drugs. They are particularly important in the design of central nervous system-focused lead-like libraries.
Biochemistry: Enzyme Inhibition
Azetidine derivatives have been explored for their potential to act as enzyme inhibitors . By interacting with specific enzymes, they can modulate biological pathways, which is useful for the development of new therapeutic agents targeting various diseases.
Industrial Uses: Chemical Manufacturing
While specific industrial applications of 3-(Propan-2-yl)azetidine hydrochloride are not detailed in the search results, azetidines are generally used in the chemical industry as intermediates in the synthesis of a wide range of products . They can be involved in the manufacture of polymers, agrochemicals, and other industrial chemicals.
Biochemical Research: Molecular Probes
In biochemical research, compounds like 3-(Propan-2-yl)azetidine hydrochloride can be used as molecular probes to study biological processes . They can help in understanding the interaction between small molecules and biological targets, which is crucial for the discovery of new drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may have a neuroprotective effect, implying that its targets could be related to the central nervous system .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)azetidine hydrochloride remains unclear . It is suggested that the compound may interact with its targets to modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to upregulate superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase. It also downregulates inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) . These changes suggest a potential anti-inflammatory and antioxidant role of the compound .
Result of Action
The compound has been observed to significantly improve neurological deficits and brain edema, and suppress ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress .
properties
IUPAC Name |
3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYOLGVIVGJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423024-42-3 | |
| Record name | 3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




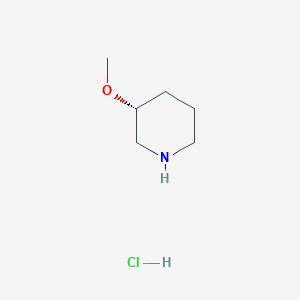
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)
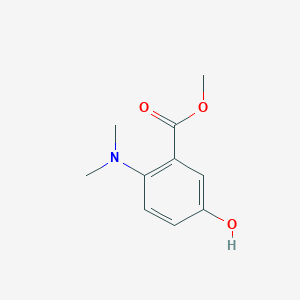
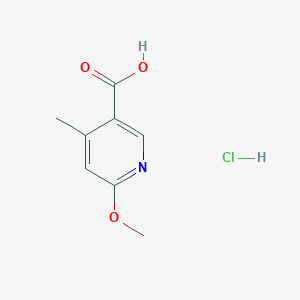
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
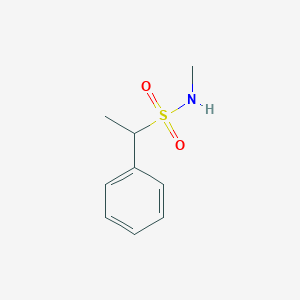


![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
